molecular formula C26H24ClFN4O3 B10831633 (3Z)-3-{[4-(2-chloroacetamido)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene}-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxamide

(3Z)-3-{[4-(2-chloroacetamido)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene}-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B10831633
M. Wt: 494.9 g/mol
InChI Key: IDWBLFLYQVHAFH-LPKQHDGYSA-N
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Description

CCG273441 is a covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5) with an IC50 value of 3.8 nanomolar. It is highly selective for GRK5 over GRK2, with an IC50 value of 4.8 micromolar for GRK2. The compound binds to Cys474, a GRK5 subfamily-specific residue, as a covalent handle .

Preparation Methods

The synthesis of CCG273441 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

CCG273441 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

CCG273441 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of G protein-coupled receptor kinase 5.

    Biology: Employed in biological studies to understand the role of G protein-coupled receptor kinase 5 in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases where G protein-coupled receptor kinase 5 is implicated, such as cardiovascular diseases.

    Industry: Utilized in the development of new drugs targeting G protein-coupled receptor kinase 5

Mechanism of Action

CCG273441 exerts its effects by covalently binding to the Cys474 residue of G protein-coupled receptor kinase 5. This binding inhibits the kinase activity of G protein-coupled receptor kinase 5, preventing the phosphorylation of G protein-coupled receptors. The inhibition of G protein-coupled receptor kinase 5 affects various cellular signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

CCG273441 is unique in its high selectivity for G protein-coupled receptor kinase 5 over G protein-coupled receptor kinase 2. Similar compounds include:

Properties

Molecular Formula

C26H24ClFN4O3

Molecular Weight

494.9 g/mol

IUPAC Name

(3Z)-3-[[4-[(2-chloroacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-1H-indole-5-carboxamide

InChI

InChI=1S/C26H24ClFN4O3/c1-13-22(29-15(3)24(13)32-23(33)12-27)11-20-19-10-17(6-9-21(19)31-26(20)35)25(34)30-14(2)16-4-7-18(28)8-5-16/h4-11,14,29H,12H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/b20-11-/t14-/m1/s1

InChI Key

IDWBLFLYQVHAFH-LPKQHDGYSA-N

Isomeric SMILES

CC1=C(NC(=C1NC(=O)CCl)C)/C=C\2/C3=C(C=CC(=C3)C(=O)N[C@H](C)C4=CC=C(C=C4)F)NC2=O

Canonical SMILES

CC1=C(NC(=C1NC(=O)CCl)C)C=C2C3=C(C=CC(=C3)C(=O)NC(C)C4=CC=C(C=C4)F)NC2=O

Origin of Product

United States

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